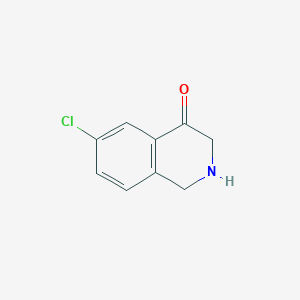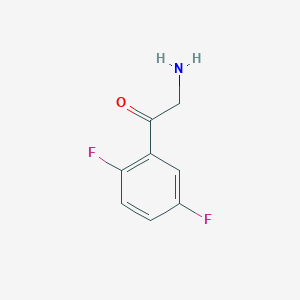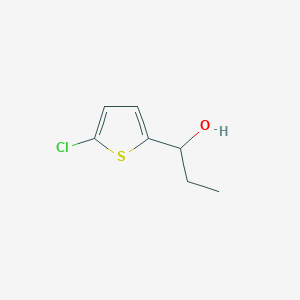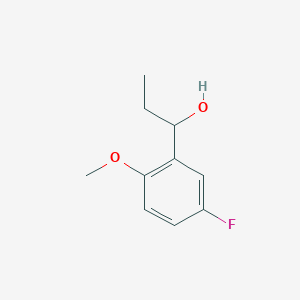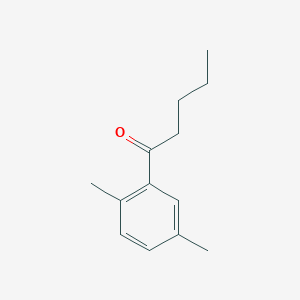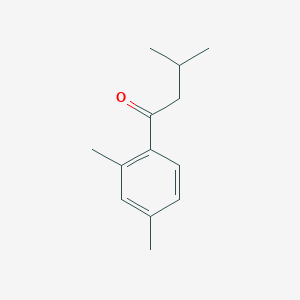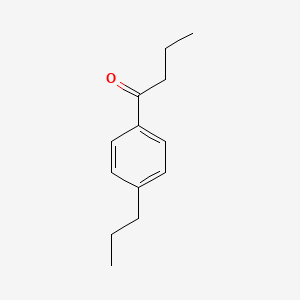
1-(4-丙基苯基)丁-1-酮
描述
1-(4-Propylphenyl)butan-1-one is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Propylphenyl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Propylphenyl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构
对相关化合物(如 4-羟基-3-亚甲基-4-(对硝基苯基)丁-2-酮)的晶体结构的研究揭示了类似酮的分子构型和空间群的见解 (Shi & Jiang, 1999)。
电催化氢化
在镍阴极上对 4-(4-羟基苯基)丁-2-烯等化合物进行电催化氢化的研究提供了对化学反应和产物组成的理解,这可能与类似的酮有关 (Bryan & Grimshaw, 1997)。
抗黑色素生成特性
研究表明,诸如 4-(苯硫基)丁-2-酮等化合物具有显着的抗黑色素生成特性,在医学美容学中很有用。该化合物抑制色素生成和黑色素合成,这可能与研究类似的酮有关 (Wu et al., 2015)。
羰基辅助分子内水解
对相关化合物(如 4-氯-1-(4'-羟基苯基)丁-1-酮)水解的研究提供了对取代模式和亚甲基基团影响的见解,这对于理解类似酮的行为至关重要 (Kalyanam & Likhate, 1987)。
二元混合物中的溶剂化焓
研究丁-2-酮在二元混合物中的溶剂化焓可以深入了解可能与类似酮相关的特定相互作用和分子缔合 (Varfolomeev et al., 2015)。
级联反应催化
使用双金属催化剂从 4-甲氧基苄醇合成 4-苯基丁-2-酮的研究为类似酮的潜在催化应用提供了宝贵的见解 (Morad et al., 2017)。
属性
IUPAC Name |
1-(4-propylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-11-7-9-12(10-8-11)13(14)6-4-2/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDVGFKGEZPIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propylphenyl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



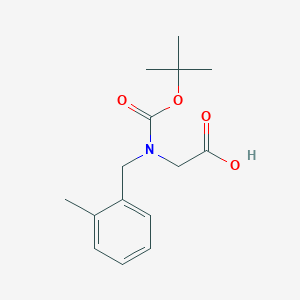
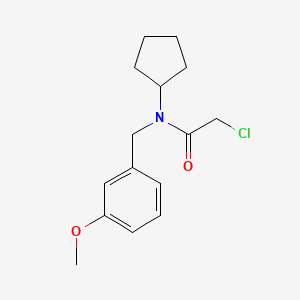

![6-Methoxy-3,4-dihydrospiro[chromene-2,4'-piperidin]-4-ol](/img/structure/B7846219.png)
![7-Ethoxyspiro[chromene-2,3'-pyrrolidine]](/img/structure/B7846223.png)
